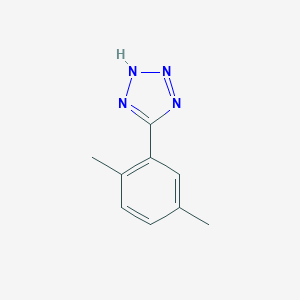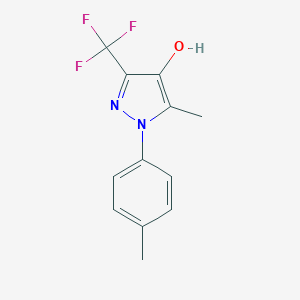
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as MTFP and has a molecular formula of C13H11F3N2O. In
科学的研究の応用
MTFP has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of MTFP is in the field of cancer research. Studies have shown that MTFP has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells.
MTFP has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MTFP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes MTFP a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
作用機序
The mechanism of action of MTFP is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. For example, MTFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. MTFP has also been shown to inhibit the activity of protein kinase B (AKT), a protein that is involved in cell survival and growth.
Biochemical and Physiological Effects
MTFP has been shown to have various biochemical and physiological effects. Studies have shown that MTFP can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. MTFP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using MTFP in lab experiments is its high potency. MTFP has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using MTFP is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of MTFP. One potential direction is to explore its potential use as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new synthesis methods for MTFP that can improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of MTFP and its potential side effects.
Conclusion
In conclusion, MTFP is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its high potency and anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of MTFP involves the reaction of 4-methylacetophenone with trifluoromethyl isocyanate followed by the reaction with hydrazine hydrate. The final product is obtained by reacting the intermediate with acetic acid. This synthesis method was first reported by Xu et al. in 2012 and has since been used by many researchers to obtain MTFP in high yields.
特性
分子式 |
C12H11F3N2O |
|---|---|
分子量 |
256.22 g/mol |
IUPAC名 |
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-ol |
InChI |
InChI=1S/C12H11F3N2O/c1-7-3-5-9(6-4-7)17-8(2)10(18)11(16-17)12(13,14)15/h3-6,18H,1-2H3 |
InChIキー |
YSYACRDSRJNJJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)O)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



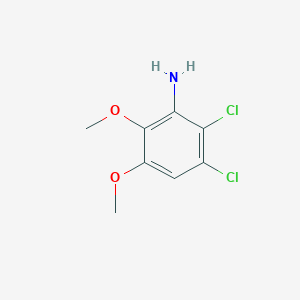
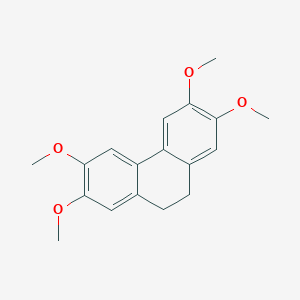
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
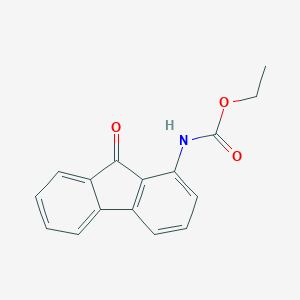
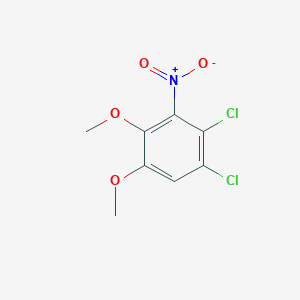
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
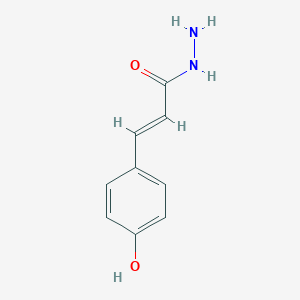

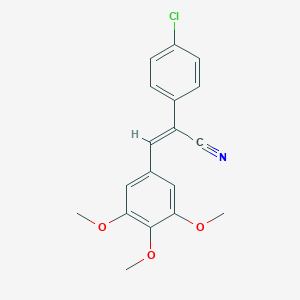
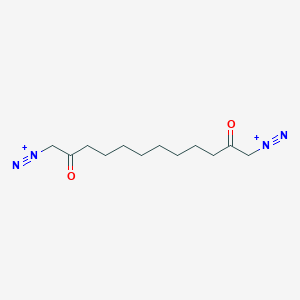

![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
